

Spectroscopic Profile of Sodium Bromodifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: Sodium bromodifluoroacetate

Cat. No.: B049245

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Introduction

Sodium bromodifluoroacetate ($\text{BrCF}_2\text{CO}_2\text{Na}$) is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of difluorocarbene ($:\text{CF}_2$). This highly reactive intermediate is crucial for the construction of gem-difluorocyclopropanes, a structural motif of increasing importance in medicinal chemistry and materials science. A thorough understanding of the spectroscopic properties of **sodium bromodifluoroacetate** is essential for its quality control, reaction monitoring, and mechanistic studies. This technical guide provides a comprehensive overview of the available spectroscopic data and the experimental protocols for the characterization of this key synthetic building block.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Sodium bromodifluoroacetate** is presented in Table 1.

Property	Value
CAS Number	84349-27-9
Molecular Formula	C ₂ BrF ₂ NaO ₂
Molecular Weight	196.91 g/mol
Appearance	White to off-white solid
Purity	Typically >97%

Spectroscopic Data

While comprehensive, publicly available spectra for **Sodium bromodifluoroacetate** are limited, the following sections compile expected and reported spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Sodium bromodifluoroacetate**. Due to the presence of fluorine, ¹⁹F NMR is particularly informative.

Table 2: Predicted NMR Spectroscopic Data for **Sodium Bromodifluoroacetate**

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling
¹³ C	160-170	Triplet	¹ J(C,F)
¹³ C	110-120	Triplet	¹ J(C,F)
¹⁹ F	-60 to -80	Singlet	

Note: Predicted values are based on typical ranges for similar fluorinated carboxylates. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **Sodium bromodifluoroacetate**, the key vibrational modes are associated with the carboxylate group and the carbon-halogen bonds.

Table 3: Expected Infrared Absorption Bands for **Sodium Bromodifluoroacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1650 - 1550	Strong	Asymmetric stretching of COO ⁻
1450 - 1360	Medium	Symmetric stretching of COO ⁻
1100 - 1000	Strong	C-F stretching
800 - 600	Medium-Strong	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **Sodium bromodifluoroacetate**, electrospray ionization (ESI) in negative ion mode is a suitable technique. The expected molecular ion would be the bromodifluoroacetate anion [BrCF₂CO₂]⁻.

Table 4: Expected Mass Spectrometry Data for **Sodium Bromodifluoroacetate**

m/z	Ion
173/175	[BrCF ₂ CO ₂] ⁻ (Isotopic pattern due to ⁷⁹ Br and ⁸¹ Br)

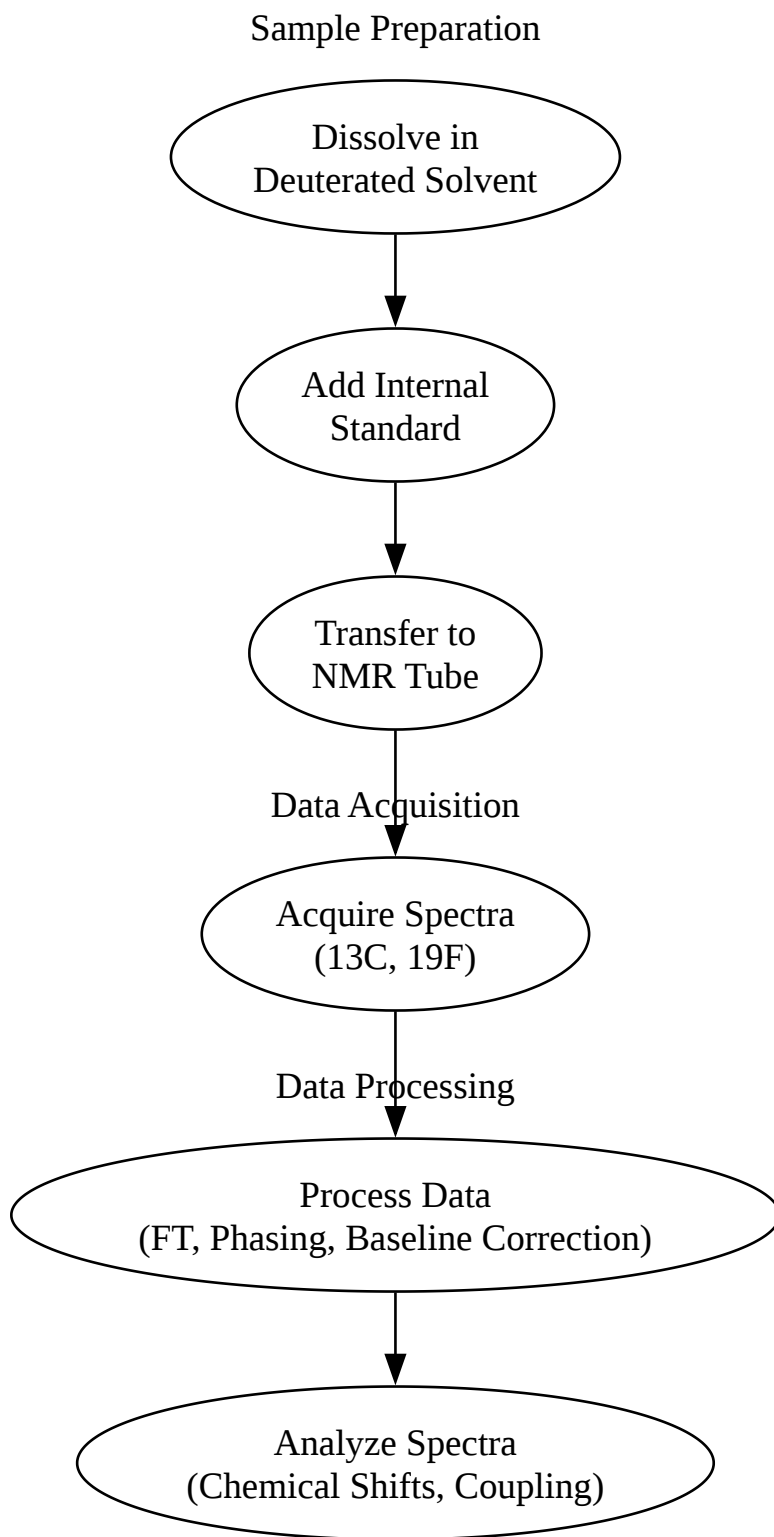
Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Sample Preparation and Analysis

A general protocol for preparing a sample of a sodium salt for NMR analysis is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **Sodium bromodifluoroacetate** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., TSP for D₂O).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire ¹³C and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).



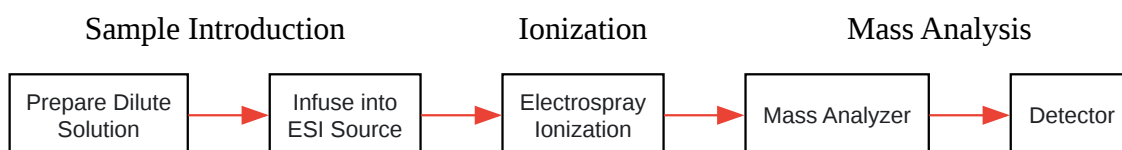
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Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **Sodium bromodifluoroacetate** in a suitable solvent (e.g., methanol or acetonitrile/water).
- Instrument Calibration: Calibrate the mass spectrometer using a known standard.
- Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate ions.
- Mass Analysis: Analyze the ions in the mass analyzer, typically in negative ion mode.

ESI-MS Logical Flow



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Caption: Logical flow diagram for ESI-Mass Spectrometry.

Synthesis and Application

Sodium bromodifluoroacetate is typically synthesized from bromodifluoroacetic acid and a sodium base. Its primary application is as a difluorocarbene source in organic synthesis.^[1] The thermal decomposition of **sodium bromodifluoroacetate** generates the highly reactive difluorocarbene, which can then undergo cycloaddition reactions with various alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.^[1]

Conclusion

This technical guide provides a summary of the expected spectroscopic data and general experimental protocols for the characterization of **Sodium bromodifluoroacetate**. While specific, experimentally-derived spectra for this compound are not readily available in the public domain, the information presented here, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for researchers and professionals working with this important synthetic reagent. The provided workflows offer a clear and structured approach to obtaining high-quality spectroscopic data for **Sodium bromodifluoroacetate**.

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References

- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
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